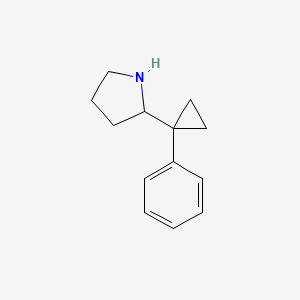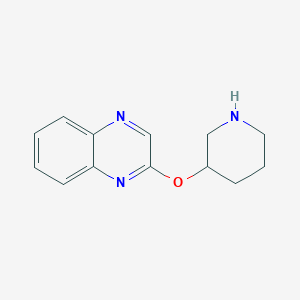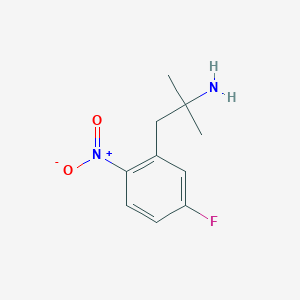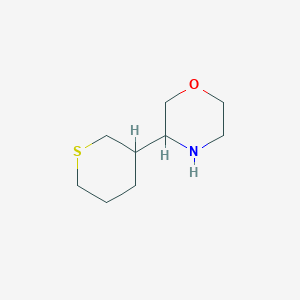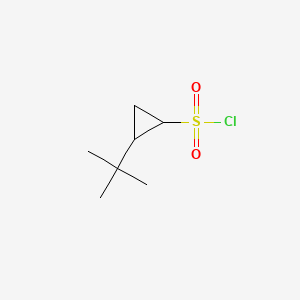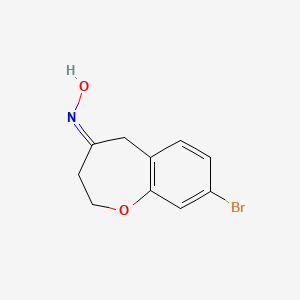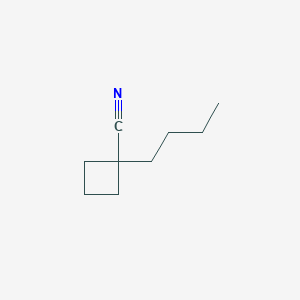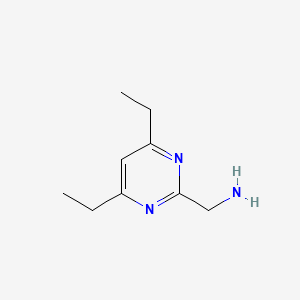![molecular formula C11H18ClNO B13528577 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride is a chemical compound with a complex structure that includes a methoxy group, an isopropyl group, and a methanamine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxy-3-(propan-2-yl)benzaldehyde. This intermediate is then subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methanamine group can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-(propan-2-yl)phenylmethanamine.
Reduction: Formation of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-Methoxyphenyl]methanaminehydrochloride
- 1-[4-Methoxy-3-(propan-2-yl)phenyl]ethanaminehydrochloride
- 1-[4-Methoxy-3-(propan-2-yl)phenyl]propanaminehydrochloride
Uniqueness
1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H18ClNO |
|---|---|
Peso molecular |
215.72 g/mol |
Nombre IUPAC |
(4-methoxy-3-propan-2-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)10-6-9(7-12)4-5-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H |
Clave InChI |
RPONZGPBVOCKMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)CN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





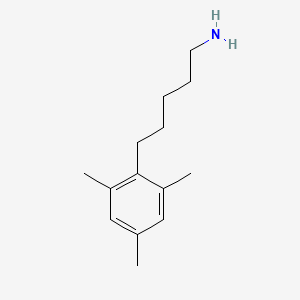
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
